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molecular formula C6H6ClN3O B8553800 2-Chloro-N-pyrimidin-4-yl-acetamide

2-Chloro-N-pyrimidin-4-yl-acetamide

Cat. No. B8553800
M. Wt: 171.58 g/mol
InChI Key: SYJXKZOXACDVPS-UHFFFAOYSA-N
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Patent
US08329729B2

Procedure details

A solution of chloroacetyl chloride (1.22 mmol) in anhydrous CHCl3 (2.4 mL) was added slowly to a mixture of 4-aminopyrimidine (1.11 mmol) and Et3N (1.66 mmol) in anhydrous CHCl3 (22 mL) at room temperature. The bright yellow mixture gradually turned orange and after 4 hr the reaction was quenched with H2O (1 mL). After stirring for 15 min the mixture was concentrated to dryness under reduced pressure and the residue purified by flash silica gel chromatography (1-2% MeOH/dichloromethane) to give a yellow solid (122 mg).
Quantity
1.22 mmol
Type
reactant
Reaction Step One
Quantity
1.11 mmol
Type
reactant
Reaction Step One
Name
Quantity
1.66 mmol
Type
reactant
Reaction Step One
Name
Quantity
2.4 mL
Type
solvent
Reaction Step One
Name
Quantity
22 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][CH2:2][C:3](Cl)=[O:4].[NH2:6][C:7]1[CH:12]=[CH:11][N:10]=[CH:9][N:8]=1.CCN(CC)CC>C(Cl)(Cl)Cl>[Cl:1][CH2:2][C:3]([NH:6][C:7]1[CH:12]=[CH:11][N:10]=[CH:9][N:8]=1)=[O:4]

Inputs

Step One
Name
Quantity
1.22 mmol
Type
reactant
Smiles
ClCC(=O)Cl
Name
Quantity
1.11 mmol
Type
reactant
Smiles
NC1=NC=NC=C1
Name
Quantity
1.66 mmol
Type
reactant
Smiles
CCN(CC)CC
Name
Quantity
2.4 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Name
Quantity
22 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
After stirring for 15 min the mixture
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The bright yellow mixture gradually turned orange and after 4 hr the reaction was quenched with H2O (1 mL)
Duration
4 h
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated to dryness under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue purified by flash silica gel chromatography (1-2% MeOH/dichloromethane)

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
ClCC(=O)NC1=NC=NC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 122 mg
YIELD: CALCULATEDPERCENTYIELD 64.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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